Ethyl 2-[(chloroacetyl)amino]benzoate
CAS No.: 6307-66-0
Cat. No.: VC1971644
Molecular Formula: C11H12ClNO3
Molecular Weight: 241.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6307-66-0 |
|---|---|
| Molecular Formula | C11H12ClNO3 |
| Molecular Weight | 241.67 g/mol |
| IUPAC Name | ethyl 2-[(2-chloroacetyl)amino]benzoate |
| Standard InChI | InChI=1S/C11H12ClNO3/c1-2-16-11(15)8-5-3-4-6-9(8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14) |
| Standard InChI Key | XTGWPJKSHKMRJJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)CCl |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)CCl |
Introduction
Physical and Chemical Properties
Ethyl 2-[(chloroacetyl)amino]benzoate possesses distinctive physical and chemical properties that influence its behavior in various applications. The following table summarizes the key physical and chemical properties of this compound:
The compound features a reactive chloromethyl group attached to the carbonyl carbon of the amide linkage. This structural characteristic is significant for its chemical reactivity, particularly in nucleophilic substitution reactions. The presence of the ethyl ester group also contributes to its lipophilicity, while the amide bond provides potential for hydrogen bonding interactions.
Synthesis Methods
Ethyl 2-[(chloroacetyl)amino]benzoate can be synthesized through several methods, with the most common approach involving the acylation of ethyl 2-aminobenzoate (ethyl anthranilate) with chloroacetyl chloride. The general synthetic route is outlined below:
Acylation Reaction
The synthesis typically involves the reaction between chloroacetyl chloride and ethyl 2-aminobenzoate under basic conditions. This process is similar to a Schotten-Baumann reaction, which is commonly used for the acylation of amines .
A general procedure for the synthesis involves:
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Dissolving the starting amine (ethyl 2-aminobenzoate) in a basic solution (e.g., sodium hydroxide or sodium carbonate)
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Cooling the reaction mixture to around 4-10°C
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Adding chloroacetyl chloride dropwise with constant stirring
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Maintaining the reaction mixture at the reduced temperature during addition
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Allowing the reaction to warm to room temperature and stirring for several hours
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Acidifying the mixture to precipitate the product
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Filtering, washing, and recrystallizing the product
This synthetic route typically yields the desired compound in moderate to good yields.
Alternative Synthesis
An alternative approach involves first synthesizing the corresponding acid (2-[(chloroacetyl)amino]benzoic acid) followed by esterification with ethanol. This two-step process begins with the acylation of 2-aminobenzoic acid (anthranilic acid) with chloroacetyl chloride, followed by esterification of the carboxylic acid group .
The procedure for this alternative synthesis includes:
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Dissolving 2-aminobenzoic acid in 35% sodium hydroxide solution
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Adding chloroacetyl chloride dropwise at 4-10°C
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Acidifying the reaction mixture to obtain 2-[(chloroacetyl)amino]benzoic acid
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Converting this intermediate to the ethyl ester through reaction with ethanol in the presence of an acid catalyst
Chemical Reactions
Ethyl 2-[(chloroacetyl)amino]benzoate can participate in various chemical reactions due to its reactive functional groups. The most significant reactions involve the reactive chloromethyl group, the ester functionality, and the amide bond.
Nucleophilic Substitution Reactions
The chloromethyl group in the compound readily undergoes nucleophilic substitution reactions with various nucleophiles such as:
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Amines: Resulting in the formation of secondary or tertiary amines
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Thiols: Leading to the formation of thioethers
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Azides: Producing azido derivatives that can be further reduced to amines
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Heterocyclic compounds: The chloromethyl group can react with nitrogen, oxygen, or sulfur-containing heterocycles to form new C-N, C-O, or C-S bonds
These substitution reactions typically proceed via an SN2 mechanism, with the chloride acting as a good leaving group.
Ester Hydrolysis
The ethyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
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Basic hydrolysis: Treatment with aqueous NaOH or KOH results in the formation of the sodium or potassium salt of the acid, which can be acidified to obtain the free carboxylic acid
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Acidic hydrolysis: Reaction with aqueous mineral acids leads directly to the carboxylic acid
Amide Hydrolysis
The amide bond can be cleaved under harsh conditions (strong acid or base, elevated temperatures) to regenerate the 2-aminobenzoic acid derivative and chloroacetic acid.
Applications
Ethyl 2-[(chloroacetyl)amino]benzoate has found applications in various fields, particularly in medicinal chemistry and organic synthesis.
Medicinal Chemistry
The compound serves as a valuable intermediate in the synthesis of pharmaceutically active compounds. Its structural features make it suitable for developing various bioactive molecules, including:
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Local anesthetics: Related compounds with similar structural components have demonstrated local anesthetic properties
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Anti-inflammatory agents: The ability to introduce various substituents through the reactive chloromethyl group allows for the development of compounds with potential anti-inflammatory activity
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Enzyme inhibitors: The electrophilic nature of the chloromethyl group makes it suitable for targeting nucleophilic residues in enzymes
Organic Synthesis
In organic synthesis, Ethyl 2-[(chloroacetyl)amino]benzoate serves as a versatile building block for the preparation of:
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Heterocyclic compounds: The reactive functional groups enable cyclization reactions to form various heterocyclic systems
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Peptidomimetics: The compound can be incorporated into structures that mimic peptide bonds
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Complex molecular scaffolds: The multiple functional groups provide handles for further elaboration
Research Findings
Research on Ethyl 2-[(chloroacetyl)amino]benzoate and related compounds has revealed several interesting findings:
Structure-Activity Relationships
Studies on structurally related compounds have provided insights into the relationship between structural modifications and biological activity. For instance, the position of substituents on the aromatic ring can significantly influence the pharmacological properties of these compounds .
Mechanism of Action
The mechanism of action of chloroacetyl-containing compounds often involves their ability to act as alkylating agents. The electrophilic nature of the chloromethyl group allows for reactions with nucleophilic sites in biological macromolecules, which can lead to:
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Enzyme inhibition through covalent modification of active site residues
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Modulation of receptor function
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Interference with cellular signaling pathways
Comparative Analysis with Related Compounds
To better understand the properties and potential applications of Ethyl 2-[(chloroacetyl)amino]benzoate, it is valuable to compare it with structurally related compounds:
This comparison reveals that:
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The position of the amino group on the aromatic ring (ortho, meta, or para) influences the physical properties and potential biological activities of these compounds
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The presence or absence of the chlorine atom in the acetyl group significantly affects reactivity
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Modification of the ester group (methyl vs. ethyl) alters lipophilicity and potentially pharmacokinetic properties
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N-methylation of the amide nitrogen changes the hydrogen bonding properties and conformational flexibility
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